10-O-Acetyl SN-38
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Description
10-O-Acetyl SN-38 is a biochemical used for proteomics research . It is the active metabolite of Irinotecan, a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer .
Synthesis Analysis
The synthesis of 10-O-Acetyl SN-38 involves the hydrolysis of irinotecan by carboxylesterases and metabolization via glucuronidation by UGT1A1 . A variant of UGT1A1 in 10% of Caucasians, which leads to poor metabolism of SN-38, predicts irinotecan toxicity .Molecular Structure Analysis
The molecular formula of 10-O-Acetyl SN-38 is C24H22N2O6 . The molecular weight is 434.44 .Chemical Reactions Analysis
The entrapment of SN-38 in liposomes results in a more stable and more soluble form of the drug . This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites .Physical And Chemical Properties Analysis
The physical and chemical properties of 10-O-Acetyl SN-38 include a melting point of >230°C (dec.), a boiling point of 793.3±60.0 °C (Predicted), and a density of 1.46±0.1 g/cm3 (Predicted) .Scientific Research Applications
Pharmacokinetics and Metabolism
Irinotecan undergoes extensive metabolism in the liver, producing SN-38, which is significantly more cytotoxic and potent in its anticancer activity. SN-38 is further metabolized into SN-38 glucuronide by hepatic UDP-glucuronosyltransferase for excretion. Understanding the pharmacokinetics and metabolism of irinotecan and SN-38 has been crucial in optimizing chemotherapy regimens, minimizing toxicity, and improving patient outcomes. The pharmacokinetics of irinotecan and SN-38, including their distribution, metabolism, and excretion patterns, provide insights into the design of dosing schedules and the development of novel formulations to enhance therapeutic efficacy and safety (Chabot, 1997).
Chemical Modifications and Nanotechnology
Research on chemical modifications and nanotechnology applications aims to enhance the properties of SN-38, such as solubility and stability, for improved delivery and efficacy. For instance, acetylation, a common chemical modification, alters the hydrophobicity and interaction of compounds with biological molecules, potentially improving the pharmacological profile of SN-38 derivatives. Nanomaterials offer innovative approaches to drug delivery, enabling targeted release and improved bioavailability of hydrophobic compounds like SN-38. Studies in this area focus on developing nanocarriers and surface modifications to optimize the delivery and therapeutic index of SN-38, exploring the intersection of material science and pharmacology (Papadopoulos et al., 2019).
properties
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFECOLLKQQDLJK-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740139 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-O-Acetyl SN-38 | |
CAS RN |
946821-59-6 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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